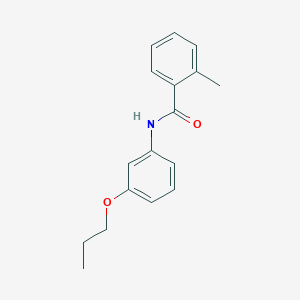
2-methyl-N-(3-propoxyphenyl)benzamide
Overview
Description
2-methyl-N-(3-propoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(3-propoxyphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have reported that 2-methyl-N-(3-propoxyphenyl)benzamide exhibits potent anti-inflammatory, analgesic, and antipyretic effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been reported to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-methyl-N-(3-propoxyphenyl)benzamide is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new therapeutics for the treatment of various diseases. However, the compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the study of 2-methyl-N-(3-propoxyphenyl)benzamide. One of the directions is the development of new formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-methyl-N-(3-propoxyphenyl)benzamide is a promising compound that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its potential therapeutic applications make it an attractive candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
2-methyl-N-(3-propoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Several studies have also reported its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
2-methyl-N-(3-propoxyphenyl)benzamide |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-methyl-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-11-20-15-9-6-8-14(12-15)18-17(19)16-10-5-4-7-13(16)2/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
NJLCIFSLCZYGRM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)
![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B268483.png)


![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)

![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)

![2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268494.png)
![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
![4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268499.png)